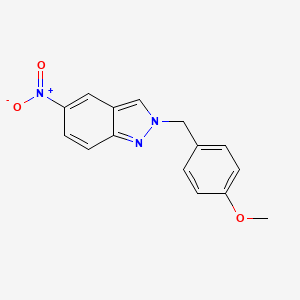
2-(4-Methoxybenzyl)-5-nitro-2H-indazole
Overview
Description
2-(4-Methoxybenzyl)-5-nitro-2H-indazole (MNI) is an organic compound that has been used in various scientific research applications. Its unique properties make it an ideal material for a variety of laboratory experiments, and it has been used as a key component in many biochemical and physiological studies.
Scientific Research Applications
Synthesis and Molecular Structure
2-(4-Methoxybenzyl)-5-nitro-2H-indazole has been synthesized and characterized, with a focus on its molecular structure. Ebert, Köckerling, and Mamat (2012) detailed the crystal and molecular structure of this compound, highlighting its crystallization in the triclinic space group P`1 with specific unit cell parameters. This research contributes to the understanding of the physical characteristics of this compound, which is crucial for its applications in various scientific fields (Ebert, Köckerling, & Mamat, 2012).
Chemical Biology and Medicinal Chemistry
Indazoles, including 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, are significant in chemical biology and medicinal chemistry due to their performance in biologically relevant applications. Zhu, Haddadin, and Kurth (2019) emphasized the importance of indazoles in these fields and described various synthetic methods for constructing 2H-indazoles and their derivatives, including the Davis-Beirut reaction. This highlights the compound's potential in the development of new medications or biological tools (Zhu, Haddadin, & Kurth, 2019).
Synthesis of Derivatives and Related Compounds
The synthesis of derivatives of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is a key area of research. For instance, the work by Kouakou et al. (2015) on the synthesis of alkylsulfanyl-indazole derivatives demonstrates the versatility of this compound in generating a range of chemical derivatives. This has implications for the development of new compounds with potential applications in various scientific and industrial fields (Kouakou et al., 2015).
Potential in Corrosion Inhibition
The compound's derivatives have also been studied for their potential in corrosion inhibition. Yan et al. (2017) investigated new triazoles, including derivatives of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, as corrosion inhibitors of mild steel in acidic environments. Their findings suggest potential industrial applications in protecting metals from corrosion, highlighting another avenue for the utilization of this compound (Yan et al., 2017).
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and functional groups. For instance, compounds with a nitro group (like nitroindazoles) are often used in the development of drugs due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOLGVSXMAVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-5-nitro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)

![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)





![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)


